3-Methyl-1-[(oxan-4-yl)methyl]piperazine
Overview
Description
“3-Methyl-1-[(oxan-4-yl)methyl]piperazine” is a chemical compound with the molecular formula C11H22N2O. It is also known as (3S)-3-methyl-1-tetrahydro-2H-pyran-4-ylpiperazine . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H20N2O/c1-9-8-12 (5-4-11-9)10-2-6-13-7-3-10/h9-11H,2-8H2,1H3/t9-/m0/s1 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 184.28 . It is a liquid at room temperature . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Pharmacological Potential
A novel series of derivatives related to 3-Methyl-1-[(oxan-4-yl)methyl]piperazine were synthesized and investigated for their antidepressant and antianxiety activities. These compounds, including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives, showed promising results in Porsolt’s behavioral despair test and the plus maze method for evaluating antianxiety effects in albino mice (Kumar et al., 2017).
Antibacterial and Biofilm Inhibition
Innovative compounds, including 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine, were synthesized to combat bacterial biofilms and inhibit MurB enzymes, crucial for bacterial cell wall synthesis. These compounds exhibited potent antibacterial efficacies and significant biofilm inhibition activities against various bacterial strains such as E. coli, S. aureus, and S. mutans, surpassing the reference drug Ciprofloxacin in some cases (Mekky & Sanad, 2020).
Antitubercular Activity
A series of compounds featuring the piperazine moiety linked to benzo[d]isoxazole and indole units were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis strains. Some of these compounds demonstrated moderate to very good antitubercular activity, highlighting their potential as novel antitubercular agents (Naidu et al., 2016).
Molecular Interactions and Crystallography
Studies on 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines revealed insights into their molecular structures and intermolecular interactions. Despite similar molecular conformations, variations in halobenzoyl substituents led to differences in hydrogen bonding patterns, influencing the compounds' three-dimensional structures (Mahesha et al., 2019).
Properties
IUPAC Name |
3-methyl-1-(oxan-4-ylmethyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-10-8-13(5-4-12-10)9-11-2-6-14-7-3-11/h10-12H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFOYAWTZULLTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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